1-Chloro-7-methylisoquinoline
Overview
Description
1-Chloro-7-methylisoquinoline is a chemical compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, which is a benzopyridine composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural alkaloids .
Preparation Methods
1-Chloro-7-methylisoquinoline can be synthesized through various methods. One common approach involves the reaction of 7-methylisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .
Industrial production methods may involve similar chlorination reactions but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield 1-amino-7-methylisoquinoline.
Oxidation: The methyl group at the 7-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-Chloro-7-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into isoquinoline derivatives has led to the discovery of compounds with therapeutic potential, including those targeting neurological disorders and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-Chloro-7-methylisoquinoline can be compared to other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
7-Methylisoquinoline:
1-Bromo-7-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and applications.
Properties
IUPAC Name |
1-chloro-7-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJSTRRHBTMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623863 | |
Record name | 1-Chloro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-80-5 | |
Record name | 1-Chloro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.